molecular formula C17H16O3 B1292249 2-Acetoxy-2',4'-methylbenzophenone CAS No. 890099-03-3

2-Acetoxy-2',4'-methylbenzophenone

Cat. No.: B1292249
CAS No.: 890099-03-3
M. Wt: 268.31 g/mol
InChI Key: MHRCSKPNDZWJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-2',4'-methylbenzophenone is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol. It is used as an intermediate in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 2-Acetoxy-2',4'-methylbenzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Acetoxy-2',4'-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-Acetoxy-2',4'-methylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Acetoxy-2',4'-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

2-Acetoxy-2',4'-methylbenzophenone can be compared with other similar compounds such as:

    2-(2,4-Dimethylbenzoyl)benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an acetate group.

    2-(2,4-Dimethylbenzoyl)phenol: This compound has a hydroxyl group instead of an acetate group.

    2-(2,4-Dimethylbenzoyl)aniline: This compound contains an amino group instead of an acetate group.

These similar compounds have different chemical properties and reactivities, making this compound unique in its applications and reactions .

Properties

IUPAC Name

[2-(2,4-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-8-9-14(12(2)10-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRCSKPNDZWJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641610
Record name 2-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-03-3
Record name 2-(2,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.